4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 3, and a 3-methoxyphenyl group attached via the carboxamide nitrogen. Its molecular formula is C₂₂H₁₆ClN₂O₂S, with a molecular weight of 419.90 g/mol. The structural complexity arises from the integration of aromatic, heterocyclic, and electron-withdrawing/donating groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVHUCVHGBWNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.83 g/mol. Its structure features a thiophene ring, which is known for its role in enhancing biological activity through electron-rich characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O2 |
| Molecular Weight | 354.83 g/mol |
| LogP | 4.655 |
| Polar Surface Area | 34.183 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing pyrrole and thiophene moieties have shown efficacy against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancers, through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that a related compound induced apoptosis in A549 cells with an IC50 value of approximately 10 µM, suggesting that the presence of the pyrrole ring contributes to its cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Study:
In vitro studies revealed that a related pyrrole derivative exhibited an MIC of 0.25 µg/mL against S. aureus, outperforming traditional antibiotics like ampicillin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored in various models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| Pyrrole derivative A | 15 | COX-2 |
| Pyrrole derivative B | 10 | TNF-alpha |
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : In cancer cells, the compound triggers apoptosis through the activation of caspases and the mitochondrial pathway.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.
- Receptor Modulation : Some studies suggest that it may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of thiophene-carboxamide derivatives. Key structural analogs include:
Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
Pharmacological Gaps and Research Opportunities
- The target compound’s 3-methoxyphenyl group is understudied compared to analogs with sulfonamide or triazole moieties. Computational modeling could predict its binding affinity for kinases or GPCRs .
- Synthetic routes for similar compounds (e.g., Biginelli protocol for triazolopyrimidines , Suzuki coupling for boronic acid derivatives ) suggest feasible pathways for structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
